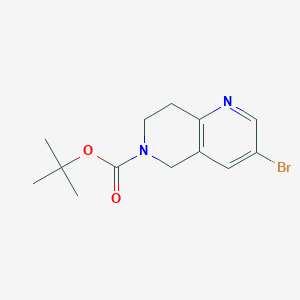

tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

描述

Historical Context of Naphthyridine Research

The systematic study of naphthyridine compounds began in the late 19th century when the first derivative of the cyclic naphthyridine system, specifically a 1,8-naphthyridine, was obtained in 1893 by Reissert, who proposed the name "naphthyridine" for this new class of heterocyclic derivatives. Reissert conceived naphthyridine as the naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms, establishing the foundational understanding that would guide future research in this field. The early decades of naphthyridine research were marked by significant nomenclatural evolution, with these ring systems receiving various designations including "pyridopyridines," "benzodiazines," "diazadecalins," and the "aza" system nomenclature as "diazanaphthalene". By 1936, Chemical Abstracts had standardized the indexing of these compounds under the term "naphthyridines," providing the systematic nomenclature framework that continues to be used today.

The development of practical synthetic methodologies for naphthyridine derivatives gained momentum in 1927 when Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This breakthrough opened new avenues for naphthyridine synthesis and sparked increased research interest in the field. Historical synthesis studies, such as those documented by Ikekawa in 1958, demonstrated the early challenges and innovations in building pyridine rings through the utilization of active methyl groups and adjacent carboxyl functionalities in pyridine rings. The reaction of ethyl 2-methylnicotinate with formaldehyde to produce lactones that could be converted to amides and subsequently oxidized to hydroxynaphthyridines exemplified the multi-step synthetic strategies that characterized early naphthyridine chemistry.

Significance in Heterocyclic Chemistry

Naphthyridine derivatives have emerged as privileged scaffolds in heterocyclic chemistry due to their remarkable structural versatility and diverse reactivity patterns. The 1,8-naphthyridine nucleus, in particular, belongs to significant nitrogen-containing heterocyclic compounds that have garnered substantial research interest due to their versatile biological activities. Research has demonstrated that 1,8-naphthyridine derivatives exhibit an impressive range of pharmacological properties, including antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-cancer, analgesic, anti-inflammatory, antioxidant, anti-viral, anti-hypertensive, antimalarial, and anti-platelet activities. This broad spectrum of biological activity positions naphthyridine derivatives as essential scaffolds for medicinal chemistry applications and drug development programs.

The synthetic significance of naphthyridine compounds extends beyond their biological applications to encompass their utility as synthetic intermediates and building blocks. From the year 2000 alone, over 600 published papers have been related specifically to 1,5-naphthyridines, with 400 of these publications representing patent applications. This substantial body of research reflects the continued importance of naphthyridine chemistry in both academic and industrial settings. The structural features that make naphthyridines particularly valuable include their ability to serve as electron-deficient aromatic systems, their capacity for selective functionalization at various positions, and their potential for coordination chemistry applications. With flanking nitrogen centers, naphthyridines can serve as binucleating ligands in coordination chemistry, expanding their utility beyond organic synthesis into materials science and catalysis.

Nomenclature and Classification

The systematic nomenclature of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound's systematic name reflects its structural hierarchy, beginning with the core 1,6-naphthyridine framework and incorporating the various substituents and modifications. The "1,6-naphthyridine" designation indicates that nitrogen atoms are positioned at the 1 and 6 positions of the naphthalene-like bicyclic system, distinguishing it from other naphthyridine isomers. The "7,8-dihydro" prefix specifies the partial saturation of the bicyclic system, indicating that the double bonds normally present at positions 7 and 8 have been reduced to single bonds.

The compound's classification includes several important structural features that define its chemical identity and reactivity profile. The "3-bromo" substituent indicates the presence of a bromine atom at position 3 of the naphthyridine ring system, representing a significant site for potential chemical modification through nucleophilic substitution reactions. The "6(5H)-carboxylate" designation indicates that a carboxylate functional group is attached to the nitrogen at position 6, with the (5H) notation specifying the tautomeric form and hydrogen positioning. The "tert-butyl" prefix identifies the specific ester form of the carboxylate, indicating protection of the carboxylic acid functionality with a tert-butyl group that provides both steric protection and synthetic utility.

The comprehensive classification data for this compound includes multiple database identifiers and synonyms that facilitate its identification in chemical literature and databases. According to PubChem records, the compound is assigned CAS registry number 1184950-48-8 and carries synonyms including "6-BOC-3-BROMO-7,8-DIHYDRO-5H-NAPHTHYRIDINE" and "tert-butyl 3-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate". These alternative naming conventions reflect different nomenclature traditions and provide additional reference points for literature searches and chemical database queries.

Position in the Broader Naphthyridine Family

The naphthyridine family encompasses six distinct structural isomers based on the relative positions of nitrogen atoms within the bicyclic framework, specifically the 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine systems. Each isomer exhibits unique chemical and physical properties, with melting points spanning a remarkably wide range from less than 40°C for 1,6-naphthyridine to 114-115°C for 2,6-naphthyridine. Within this family, the 1,6-naphthyridine framework of our target compound occupies a particularly interesting position due to its relatively low melting point and unique electronic properties. The 1,6-isomer differs significantly from the more extensively studied 1,8-naphthyridine system, which is the most well-studied of the six isomeric naphthyridines and serves as the core structure for important pharmaceutical compounds such as enoxacin, nalidixic acid, and trovafloxacin.

Research investigations into the various naphthyridine isomers have revealed distinct synthetic challenges and opportunities for each structural variant. The synthesis of 1,6-naphthyridine derivatives historically proved more challenging than other isomers, with early attempts to synthesize 1,6-naphthyridine from 4-aminopyridine using traditional Skraup reaction conditions proving unsuccessful. This synthetic difficulty necessitated the development of refined methodologies, including modifications that used 4-aminopyridine-N-oxide as starting material, followed by reduction of the resulting 1,6-naphthyridine-N-oxide to obtain the free base. These synthetic challenges have contributed to the relatively limited exploration of 1,6-naphthyridine chemistry compared to other naphthyridine isomers, making compounds like this compound particularly valuable as synthetic intermediates and research tools.

The chemical and physical property data for this compound demonstrates its unique position within the naphthyridine family through several key molecular descriptors. The compound exhibits a molecular weight of 313.19 g/mol, placing it in the middle range of functionalized naphthyridine derivatives. Its calculated lipophilicity value (LogP) of 3.07520 indicates moderate hydrophobic character, suggesting favorable properties for membrane permeability while maintaining sufficient polarity for chemical manipulations. The polar surface area of 42.43000 Ų falls within the optimal range for many pharmaceutical applications, although the primary utility of this compound lies in its synthetic applications rather than direct biological activity.

属性

IUPAC Name |

tert-butyl 3-bromo-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-11-9(8-16)6-10(14)7-15-11/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCWLVFPHPFTEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80735762 | |

| Record name | tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184950-48-8 | |

| Record name | tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80735762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically follows a sequence involving:

- Formation of the 7,8-dihydro-1,6-naphthyridine core via cyclization or condensation of appropriate precursors such as aminopyridines with ketoesters or related building blocks.

- Selective bromination at the 3-position of the naphthyridine ring to introduce the bromine substituent.

- Protection of the carboxyl group as a tert-butyl ester to afford the final compound with enhanced chemical stability and handling properties.

This sequence ensures regioselectivity and functional group compatibility throughout the synthesis.

Detailed Synthetic Steps

| Step | Reaction Type | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Cyclization/Condensation | Formation of 7,8-dihydro-1,6-naphthyridine core from aminopyridine and ketoester derivatives | Acid or base catalysis; reflux in polar aprotic solvents | Control of temperature critical for selectivity |

| 2 | Bromination | Electrophilic aromatic substitution to install bromine at the 3-position | N-Bromosuccinimide (NBS) or bromine in acetic acid | Mild conditions to avoid polybromination |

| 3 | Esterification/Protection | Introduction of tert-butyl ester protecting group on the carboxyl function | tert-Butanol with acid catalysts (e.g., sulfuric acid, TFA) | Protects carboxyl group, improves solubility |

Representative Synthetic Route

Synthesis of 7,8-dihydro-1,6-naphthyridine intermediate:

Starting from 2-aminopyridine derivatives, condensation with β-ketoesters under acidic or basic conditions yields the tetrahydro-naphthyridine core.Selective bromination:

Treatment of the intermediate with N-bromosuccinimide (NBS) in a suitable solvent (e.g., dichloromethane) at low temperature selectively brominates the 3-position of the naphthyridine ring without affecting other sensitive sites.Tert-butyl ester formation:

The carboxylic acid intermediate is reacted with tert-butanol in the presence of acid catalysts such as trifluoroacetic acid or sulfuric acid to form the tert-butyl ester protecting group, yielding this compound.

Analytical Data and Yield

| Parameter | Typical Values |

|---|---|

| Purity | ≥ 95% (by HPLC) |

| Yield | 60–75% overall yield depending on conditions |

| Melting Point | Data not widely reported; typically crystalline |

| Molecular Weight | 313.19 g/mol |

| Characterization Techniques | NMR (¹H, ¹³C), Mass Spectrometry, IR, Elemental Analysis |

- NMR Spectroscopy: Confirms the presence of the tert-butyl group (singlet near 1.4 ppm), aromatic protons, and bromine substitution pattern.

- Mass Spectrometry: Molecular ion peak at m/z consistent with C₁₃H₁₇BrN₂O₂.

- IR Spectroscopy: Characteristic ester carbonyl stretch near 1720 cm⁻¹.

Research Findings and Optimization Notes

- Selective bromination: Use of NBS under controlled temperature (0–5 °C) is critical to avoid overbromination or side reactions. Solvent choice (e.g., dichloromethane, acetonitrile) affects regioselectivity and yield.

- Protection strategy: The tert-butyl ester group is preferred due to its stability under various reaction conditions and ease of removal under acidic conditions if needed.

- Purification: Column chromatography or recrystallization from suitable solvents (ethyl acetate/hexane mixtures) yields high-purity final product.

- Scale-up considerations: Reaction exotherms during bromination require careful temperature control. Use of inert atmosphere (nitrogen or argon) prevents oxidation side reactions.

Comparative Table of Related Compounds and Preparation Differences

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

Reduction: Reduction reactions might target the bromine atom or the naphthyridine ring.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield amino or alkoxy derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of naphthyridine compounds exhibit antimicrobial properties. Studies suggest that tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate may serve as a scaffold for developing new antimicrobial agents. The bromine substituent enhances the compound's reactivity, potentially leading to more effective antimicrobial derivatives .

Anticancer Potential

Naphthyridine derivatives have been investigated for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that modifications to the naphthyridine core can lead to increased cytotoxicity against various cancer cell lines .

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of naphthyridine compounds. The potential application of this compound in treating neurodegenerative diseases is being explored, particularly due to its ability to modulate neurotransmitter systems .

Synthetic Methodologies

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions such as nucleophilic substitutions and cycloadditions makes it valuable for synthesizing complex organic molecules .

Reactivity Studies

The compound has been used in studies focusing on reaction conditions and yields. For instance, experiments have shown that under specific conditions (e.g., using triethylamine and DMAP in THF), high yields (up to 97.5%) can be achieved . This information is crucial for optimizing synthetic routes in laboratory settings.

Material Science Applications

Polymer Chemistry

The incorporation of naphthyridine derivatives into polymer matrices has been investigated for their potential use in creating advanced materials with enhanced thermal and mechanical properties. The unique electronic properties of this compound could lead to the development of novel conductive polymers .

Photophysical Properties

Studies have shown that naphthyridine compounds can exhibit interesting photophysical properties. This characteristic opens avenues for their application in photonic devices and sensors. Research into the light absorption and emission characteristics of this compound is ongoing .

作用机制

The mechanism of action of tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and affecting cellular processes.

相似化合物的比较

Comparative Analysis with Structural Analogs

Halogen-Substituted Derivatives

tert-Butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Key Differences : Chlorine substituent (vs. bromine) at position 3.

- Molecular Data : C₁₃H₁₇ClN₂O₂ (MW: 268.74 g/mol).

- Reactivity : The chloro group is less reactive in nucleophilic substitutions compared to bromine, requiring harsher conditions (e.g., higher temperatures or stronger bases) .

- Biological Activity : Demonstrated cytotoxic effects in preliminary studies, though specific targets remain under investigation .

tert-Butyl 2-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Key Differences : Bromine at position 2 instead of 3.

- Molecular Data : C₁₃H₁₇BrN₂O₂ (MW: 313.19 g/mol).

- The 2-bromo derivative may exhibit steric hindrance near the bicyclic core .

- Applications : Used in synthesizing kinase inhibitors, though activity profiles differ from the 3-bromo analog .

tert-Butyl 2-chloro-3-fluoro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Key Differences : Dual chloro (position 2) and fluoro (position 3) substituents.

- Molecular Data : C₁₃H₁₆ClFN₂O₂ (MW: 286.73 g/mol).

- Biological Activity : Exhibited antimicrobial activity against S. aureus (IC₅₀ = 20 µg/mL), attributed to fluorine’s electronegativity enhancing target binding .

Functional Group Variations

tert-Butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Key Differences : Nitro group at position 3 (vs. bromine).

- Molecular Data : C₁₃H₁₇N₃O₄ (MW: 279.29 g/mol).

- Reactivity : The nitro group facilitates reduction to amines (e.g., using H₂/Pd-C) for further derivatization. It also directs electrophilic substitutions to adjacent positions .

- Applications: Serves as a precursor to amino derivatives for drug discovery pipelines .

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Key Differences: Amino group at position 3.

- Molecular Data : C₁₃H₁₉N₃O₂ (MW: 249.31 g/mol).

- Reactivity: The amino group enables amide bond formation or coupling reactions (e.g., with carboxylic acids or aldehydes).

- Biological Activity : Investigated for neurological applications due to its ability to cross the blood-brain barrier .

Dihalo and Complex Derivatives

tert-Butyl 3-bromo-2-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Key Differences : Bromine (position 3) and chlorine (position 2).

- Molecular Data : C₁₃H₁₆BrClN₂O₂ (MW: 347.64 g/mol).

- Reactivity : Dihalo substitution allows sequential functionalization, enabling precise control over molecular architecture .

- Applications : Used in high-throughput screening for anticancer agents .

生物活性

tert-Butyl 3-bromo-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 313.19 g/mol

- CAS Number : 1184950-48-8

The compound features a naphthyridine core, which is known for various biological activities including anti-inflammatory and anticancer properties.

Anticancer Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit promising anticancer properties. These compounds often target specific signaling pathways involved in tumor growth and proliferation.

- Mechanism of Action : The compound has been shown to inhibit Class I PI3-kinase enzymes, particularly the PI3K-a isoform, which plays a crucial role in cancer cell proliferation and survival. Inhibition of this pathway may lead to reduced tumor growth and increased apoptosis in cancer cells .

- Case Studies : In vitro studies have demonstrated that naphthyridine derivatives can effectively reduce the viability of various cancer cell lines. For instance, compounds similar to tert-butyl 3-bromo-7,8-dihydro-1,6-naphthyridine have shown IC values in the low micromolar range against breast and lung cancer cell lines .

Anti-inflammatory Activity

Naphthyridine derivatives are also recognized for their anti-inflammatory effects. The compound's structure allows it to modulate inflammatory pathways effectively.

- Inhibition of Pro-inflammatory Cytokines : Studies have indicated that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cellular models .

- Animal Models : In carrageenan-induced edema models, similar compounds have been reported to show significant reduction in paw swelling, indicating strong anti-inflammatory potential .

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of Class I PI3K enzymes | |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines |

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step reactions starting from commercially available naphthyridine derivatives. Key steps include:

- Bromination : The introduction of bromine at the 3-position is crucial for enhancing biological activity.

- Carboxylation : The carboxylate group is introduced to improve solubility and bioavailability.

常见问题

Q. How do researchers troubleshoot low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Step tracking : Use TLC or inline IR to identify problematic steps (e.g., incomplete deprotection).

- Purification bottlenecks : Replace FCC with preparative HPLC for polar intermediates .

- Scale-up adjustments : Optimize stoichiometry (e.g., excess boronic acids in Suzuki reactions) and avoid prolonged heating to prevent decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。